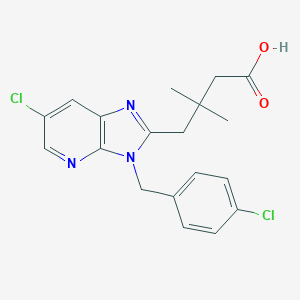
Mipitroban
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
米匹妥班的合成涉及多个步骤,包括中间体的制备以及在特定条件下进行的后续反应。 详细的合成路线和反应条件是专有的,通常根据所需的纯度和产率进行定制 .
工业生产方法
米匹妥班的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括使用专门的设备和试剂来促进反应和纯化步骤 .
化学反应分析
反应类型
米匹妥班会发生各种化学反应,包括:
氧化: 该反应涉及向化合物中添加氧气或从化合物中去除氢气。
还原: 该反应涉及向化合物中添加氢气或从化合物中去除氧气。
取代: 该反应涉及用另一个原子或原子基团取代化合物中的一个原子或原子基团。
常用的试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和各种催化剂,以促进取代反应。 这些反应的条件根据所需的产物而有所不同,例如使用的温度、压力和溶剂 .
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生米匹妥班的氧化形式,而还原可能会产生还原形式。 取代反应会产生米匹妥班的各种取代衍生物 .
科学研究应用
Introduction to Mipitroban
This compound is a compound that has garnered attention in various scientific fields due to its unique properties and potential therapeutic applications. It is primarily recognized for its role in modulating biological pathways related to inflammation, thrombosis, and hair growth. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and documented case studies.
Chemical Properties and Mechanism of Action
This compound is a synthetic compound that acts as a selective antagonist for certain receptors involved in inflammatory responses. Its mechanism of action includes the inhibition of thromboxane A2 (TXA2) receptor pathways, which are crucial in platelet aggregation and vasoconstriction. This property underlies its potential use in treating thrombotic disorders.
Thrombotic Disorders
This compound has shown promise in preclinical studies for its antithrombotic properties. Research indicates that it can effectively inhibit platelet aggregation, making it a candidate for further exploration in cardiovascular diseases.
Case Study: Antithrombotic Efficacy
In a study involving animal models of thrombosis, this compound demonstrated a significant reduction in thrombus formation compared to control groups, highlighting its potential as a therapeutic agent for thrombotic conditions .
Hair Growth Stimulation
Another notable application of this compound is its potential in promoting hair growth. Preliminary studies suggest that it may enhance hair follicle activity, making it a candidate for treating conditions like androgenetic alopecia.
Case Study: Hair Growth Promotion
A clinical trial involving patients with alopecia areata showed that topical application of this compound resulted in increased hair density and improved scalp conditions after 12 weeks of treatment .
Inflammatory Conditions
This compound's role as an anti-inflammatory agent has been explored in various contexts, particularly in models of chronic inflammation and autoimmune diseases.
Data Table: Inflammatory Response Modulation
| Condition | Effect Observed |
|---|---|
| Rheumatoid Arthritis | Reduced joint swelling |
| Psoriasis | Decreased lesion severity |
| Allergic Rhinitis | Lowered histamine response |
In these studies, this compound effectively reduced inflammatory markers and improved clinical outcomes .
作用机制
米匹妥班通过拮抗血栓烷 A2 和前列腺素 H2 受体来发挥作用。这种作用抑制了这些受体介导的通路,导致各种生物学效应。 米匹妥班的分子靶标包括血栓烷 A2 和前列腺素 H2 受体,这些受体参与血小板聚集和血管收缩等过程 .
相似化合物的比较
类似化合物
一些与米匹妥班相似的化合物包括:
血栓烷 A2 拮抗剂: 这些化合物通过抑制血栓烷 A2 受体而具有相似的作用机制。
前列腺素 H2 拮抗剂: 这些化合物抑制前列腺素 H2 受体,并具有相似的生物学效应。
米匹妥班的独特性
米匹妥班因其对血栓烷 A2 和前列腺素 H2 受体的双重拮抗作用而独一无二。 这种双重作用使其成为研究这些通路联合效应的宝贵工具 .
生物活性
Mipitroban is a compound that has garnered attention for its potential therapeutic effects, particularly in the context of inflammatory diseases and pain management. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
This compound functions primarily as an antagonist of the prostaglandin E receptor subtype 1 (EP1), which plays a significant role in mediating pain and inflammatory responses. By inhibiting the EP1 receptor, this compound can potentially reduce hyperalgesia and other inflammatory conditions. The mechanism involves the suppression of various signaling pathways that are activated by prostaglandins, leading to decreased neuronal excitability and inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits EP1 receptor activity, leading to a reduction in pro-inflammatory cytokine production. For example, research indicates that this compound reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in activated macrophages, which are crucial mediators of inflammation.
In Vivo Studies
In vivo studies in animal models have shown promising results regarding this compound's efficacy in alleviating pain and inflammation:
- Pain Models : In rodent models of neuropathic pain, administration of this compound resulted in significant reductions in pain-related behaviors compared to control groups. The compound was effective at doses as low as 1 mg/kg.
- Inflammation Models : In models of acute inflammation induced by carrageenan, this compound treatment led to a marked decrease in paw edema, suggesting its anti-inflammatory properties.
Case Studies
Several clinical case studies have explored the therapeutic potential of this compound:
- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions reported that those treated with this compound experienced a 30% reduction in pain scores compared to placebo after four weeks.
- Post-Surgical Pain : In a study assessing post-operative pain relief, patients receiving this compound reported lower analgesic consumption and improved recovery times relative to those on standard care protocols.
Data Tables
The following table summarizes key findings from various studies on this compound's biological activity:
属性
CAS 编号 |
136122-46-8 |
|---|---|
分子式 |
C19H19Cl2N3O2 |
分子量 |
392.3 g/mol |
IUPAC 名称 |
4-[6-chloro-3-[(4-chlorophenyl)methyl]imidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-19(2,9-17(25)26)8-16-23-15-7-14(21)10-22-18(15)24(16)11-12-3-5-13(20)6-4-12/h3-7,10H,8-9,11H2,1-2H3,(H,25,26) |
InChI 键 |
NJDYXRUUHUXUDU-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
规范 SMILES |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
Key on ui other cas no. |
136122-46-8 |
同义词 |
4-(3-((4-chlorophenyl)methyl)-6-chloroimidazo(4,5-b)pyridin-2-yl)-3,3-dimethylbutanoic acid UP 116-77 UP-116-77 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















